5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid

Description

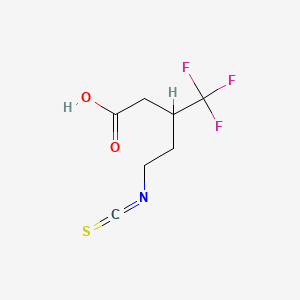

5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid: is a chemical compound with the molecular formula C7H8F3NO2S It is characterized by the presence of an isothiocyanate group and a trifluoromethyl group attached to a pentanoic acid backbone

Properties

Molecular Formula |

C7H8F3NO2S |

|---|---|

Molecular Weight |

227.21 g/mol |

IUPAC Name |

5-isothiocyanato-3-(trifluoromethyl)pentanoic acid |

InChI |

InChI=1S/C7H8F3NO2S/c8-7(9,10)5(3-6(12)13)1-2-11-4-14/h5H,1-3H2,(H,12,13) |

InChI Key |

GOKUYKRUEUELRN-UHFFFAOYSA-N |

Canonical SMILES |

C(CN=C=S)C(CC(=O)O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid typically involves the reaction of 5-amino-3-(trifluoromethyl)pentanoic acid with thiophosgene. The reaction is carried out under controlled conditions to ensure the formation of the isothiocyanate group. The general reaction scheme is as follows:

[ \text{5-Amino-3-(trifluoromethyl)pentanoic acid} + \text{Thiophosgene} \rightarrow \text{this compound} ]

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process requires careful handling of reagents and optimization of reaction conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The isothiocyanate group in 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and alcohols, to form thioureas and thiocarbamates, respectively.

Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as amines and alcohols, leading to the formation of corresponding adducts.

Hydrolysis: The isothiocyanate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Common Reagents and Conditions:

Nucleophiles: Amines, alcohols

Solvents: Organic solvents such as dichloromethane, acetonitrile

Conditions: Room temperature to moderate heating, depending on the specific reaction

Major Products:

Thioureas: Formed from the reaction with amines

Thiocarbamates: Formed from the reaction with alcohols

Amines: Formed from hydrolysis reactions

Scientific Research Applications

Chemistry: 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid is used as a building block in organic synthesis

Biology: In biological research, this compound is used to modify biomolecules, such as proteins and peptides, through the formation of thiourea linkages. This modification can be used to study protein function and interactions.

Medicine: The compound has potential applications in medicinal chemistry for the development of new drugs. Its ability to form stable thiourea linkages makes it a valuable tool for drug design and development.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for use in coatings, adhesives, and other advanced materials.

Mechanism of Action

The mechanism of action of 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid involves the reactivity of the isothiocyanate group. This group can react with nucleophiles, such as amines and thiols, to form stable thiourea and thiocarbamate linkages. These reactions can modify the structure and function of biomolecules, leading to changes in their activity and interactions.

Molecular Targets and Pathways:

Proteins: The compound can modify proteins by reacting with amino groups, leading to changes in protein function and interactions.

Enzymes: It can inhibit or activate enzymes by modifying their active sites or regulatory regions.

Cellular Pathways: The compound can affect cellular pathways by modifying key signaling molecules and receptors.

Comparison with Similar Compounds

- 3,5-Bis(trifluoromethyl)phenyl isothiocyanate

- 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile

Comparison: 5-Isothiocyanato-3-(trifluoromethyl)pentanoic acid is unique due to its pentanoic acid backbone, which provides additional functional groups for further chemical modifications. In contrast, compounds like 3,5-Bis(trifluoromethyl)phenyl isothiocyanate and 5-Isothiocyanato-3-(trifluoromethyl)pyridine-2-carbonitrile have different structural backbones, leading to variations in their reactivity and applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.